molecular formula C21H17N3O3 B2992844 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-93-1

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

Cat. No. B2992844
CAS RN: 899984-93-1
M. Wt: 359.385
InChI Key: MELCPNMSNQTBDF-UHFFFAOYSA-N
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Description

The compound “2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the coupling of intermediates with ethoxycarbonylphenyl-boronic acid through Suzuki reaction . The intermediate is then coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystallographic data for a related compound was deposited at the Cambridge Crystallographic Data Centre . The data included information about the unit cell parameters, the number of reflections, and the residual electron density peaks .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Scientific Research Applications

Cancer Therapeutics

Compounds with similar structures have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Derivatives of this compound class have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .

Anticancer Activity Enhancement

The pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their activity to inhibit TRKA . TRKA is associated with cell proliferation and differentiation, and its inhibition is crucial in cancer treatment. These derivatives have shown potential in enhancing the efficacy of cancer therapeutics.

Biochemical Research

In biochemical research, similar compounds have been used to study the TRKs (tropomyosin receptor kinases), which are important for understanding cell proliferation, differentiation, and survival . The insights gained from such studies can lead to the development of new cancer treatments.

Pharmacological Applications

The compound’s framework is found in molecules that have shown a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . This suggests that the compound could be a valuable synthon in the development of new drugs with these properties.

Chemical Research

Derivatives of this compound have been explored as potential inhibitors of nucleotide pyrophosphatase , an enzyme involved in various pathological disorders. Inhibiting this enzyme can be beneficial in treating diseases like osteoarthritis and type 2 diabetes.

Antifibrotic Activity

Compounds with similar structures have demonstrated better anti-fibrotic activity than some existing medications on certain cell lines . This indicates a potential application in treating fibrotic diseases.

Future Directions

The future directions for the study of similar compounds involve further exploration of their potential. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, has potential for further exploration due to its acceptable activity and good plasma stability .

properties

IUPAC Name

2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(24(18)23-17)13-4-3-9-22-12-13/h1-10,12,18,21,25-26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELCPNMSNQTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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